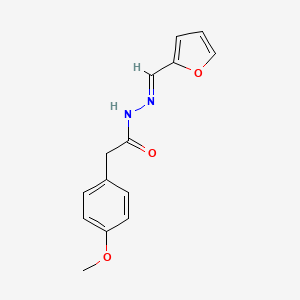![molecular formula C17H15N3O2S B5509233 2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)
2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives are important heterocyclic compounds found in many natural and synthetic products with a wide range of biological and chemical applications. These derivatives, including 2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile, are known for their diverse chemical reactivity and pharmacological activities, making them valuable in medicinal chemistry and industrial applications.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization and functionalization reactions. Techniques such as one-pot domino reactions, microwave synthesis, and photocatalytic synthesis are commonly employed to construct the quinoline nucleus and introduce various substituents to achieve desired chemical properties (Xuan, 2019).
Molecular Structure Analysis
Quinoline derivatives are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyridine ring. The presence of substituents like the 4-nitrobenzylthio group can significantly influence the electronic distribution and stability of the molecule, affecting its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, addition reactions, and complex formation with metals. The nitro and thio groups in 2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can participate in redox reactions and serve as coordination sites for metal ions, influencing the compound's chemical behavior (Mekheimer et al., 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, solubility, and crystal structure, are determined by their molecular structure. The introduction of a 4-nitrobenzylthio group is likely to affect the compound's solubility in organic solvents and its thermal stability.
Chemical Properties Analysis
Quinoline derivatives exhibit a range of chemical properties, including acidity, basicity, and photoreactivity. The electronic effects of substituents like the nitro and thio groups can alter the pKa values, making the compound more acidic or basic. These derivatives also show fluorescence and photochromic properties under certain conditions, which can be utilized in material science and biological imaging applications (Naumov, 2006).
科学的研究の応用
Synthetic Methods and Chemical Properties
Transition-Metal-Free Synthesis
A study highlighted the synthesis of benzothieno[2,3-b]quinolines via a transition-metal-free annulation process involving nitroarenes and benzo[b]thiophen-3-ylacetonitrile, demonstrating a method potentially related to the synthesis of similar quinoline derivatives (Nowacki & Wojciechowski, 2017).
Computational Studies and Antibacterial Activity
Research incorporating density functional theory (DFT) calculations explored the chemical activity, molecular electrostatic potential, and non-linear optical (NLO) properties of related quinoline derivatives. Additionally, these compounds demonstrated antibacterial activity, indicating a potential application in developing antimicrobial agents (Uzun et al., 2019).
Corrosion Inhibition
A study investigated the anti-corrosive properties of quinoline-3-carbonitrile derivatives on mild steel in acidic media, showing that these compounds are effective corrosion inhibitors. This suggests the potential application of "2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile" in corrosion protection (Wazzan, 2017).
Biological Activities
Antimalarial and Antibacterial Effects
A classic study reported the synthesis and biological evaluation of quinazoline derivatives, which showed suppressive antimalarial activity. This aligns with the broader research interest in quinoline derivatives for their potential antimalarial and antibacterial properties (Elslager et al., 1980).
Chemosensors and Molecular Recognition
Spectroscopic Study and Potential Chemosensors
Research into novel benzimidazoles and benzimidazo[1,2-a]quinolines has opened pathways for using these compounds as potential chemosensors for different cations, demonstrating the versatility of quinoline derivatives in sensor applications (Hranjec et al., 2012).
特性
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c18-10-14-9-13-3-1-2-4-16(13)19-17(14)23-11-12-5-7-15(8-6-12)20(21)22/h5-9H,1-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTIJQDOLVAHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Nitrobenzyl)thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)
![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)
![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)
![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)
![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)
![4-[(dimethylamino)sulfonyl]-N-3-pyridinyl-2-thiophenecarboxamide](/img/structure/B5509248.png)